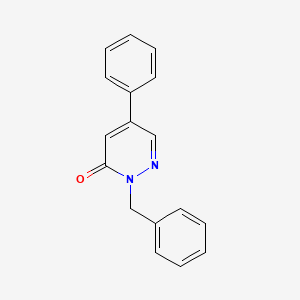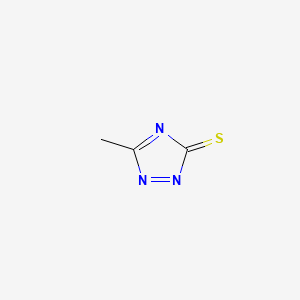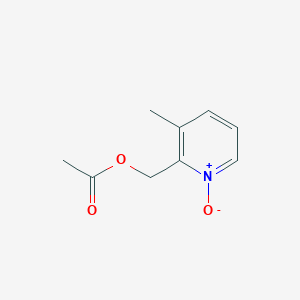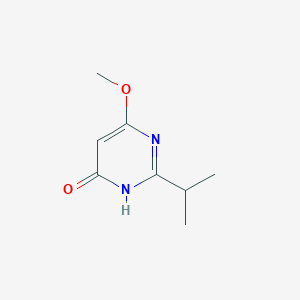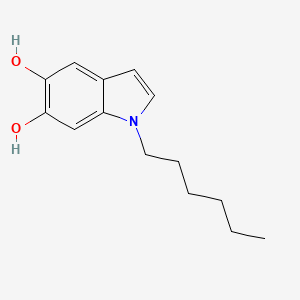
1-Hexyl-1H-indole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-1H-indole-5,6-diol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, playing crucial roles in biological systems . This compound, specifically, features a hexyl group attached to the nitrogen atom of the indole ring and hydroxyl groups at the 5 and 6 positions.
Méthodes De Préparation
The synthesis of 1-Hexyl-1H-indole-5,6-diol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For the specific synthesis of this compound, the following steps can be followed:
Starting Materials: Phenylhydrazine, hexyl bromide, and a suitable aldehyde or ketone.
Reaction Conditions: The reaction is carried out under acidic conditions, often using methanesulfonic acid (MsOH) as the catalyst.
Procedure: The phenylhydrazine reacts with the aldehyde or ketone to form the hydrazone intermediate, which then undergoes cyclization to form the indole ring.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Hexyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 5 and 6 positions can be oxidized to form quinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Hexyl-1H-indole-5,6-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Hexyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5 and 6 positions allow the compound to form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function . Specific pathways and targets depend on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
1-Hexyl-1H-indole-5,6-diol can be compared with other indole derivatives, such as:
1H-Indole-5,6-diol: Lacks the hexyl group, making it less hydrophobic and potentially altering its biological activity.
1-Hexyl-1H-indole: Lacks the hydroxyl groups, which may reduce its ability to form hydrogen bonds and interact with biological molecules.
5,6-Dihydroxyindole: Similar to this compound but without the hexyl group, affecting its solubility and interaction with hydrophobic environments.
The presence of the hexyl group in this compound enhances its hydrophobicity, potentially increasing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-hexylindole-5,6-diol |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-7-15-8-6-11-9-13(16)14(17)10-12(11)15/h6,8-10,16-17H,2-5,7H2,1H3 |
Clé InChI |
WESZUAGQUULJIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C=CC2=CC(=C(C=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


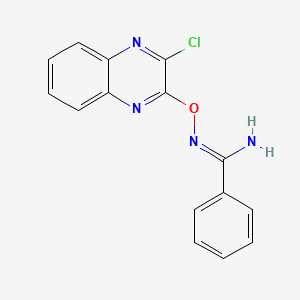
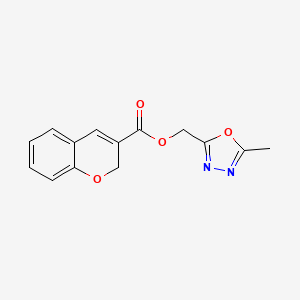
![2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile](/img/structure/B12924905.png)

![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
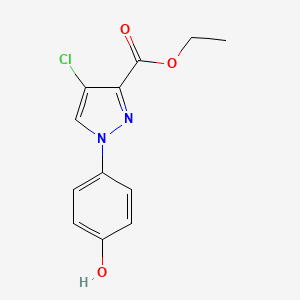

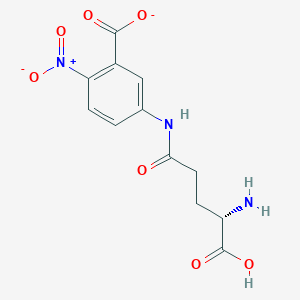
![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)
